Cas no 2613388-08-0 (Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate)

Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate is a versatile piperazine derivative widely utilized in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and facilitates selective deprotection under mild acidic conditions. The but-3-yn-2-yl substituent introduces an alkyne functionality, enabling further modifications via click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This structural combination makes it a valuable intermediate for constructing complex molecules, particularly in drug discovery and medicinal chemistry. Its high purity and well-defined reactivity profile ensure reliable performance in multi-step synthetic routes. The compound is particularly useful for the development of targeted bioactive molecules and heterocyclic frameworks.
Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate structure
2613388-08-0 structure
Product name:Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate
CAS No:2613388-08-0
MF:C13H22N2O2
MW:238.325983524323
MDL:MFCD33032064
CID:5664594
PubChem ID:155943694

Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-27738708
    • tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate
    • 2613388-08-0
    • Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate
    • MDL: MFCD33032064
    • Inchi: 1S/C13H22N2O2/c1-6-11(2)14-7-9-15(10-8-14)12(16)17-13(3,4)5/h1,11H,7-10H2,2-5H3
    • InChI Key: RIYFXIDCOHUEPO-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCN(C(C#C)C)CC1)=O

Computed Properties

  • Exact Mass: 238.168127949g/mol
  • Monoisotopic Mass: 238.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.8Ų
  • XLogP3: 1.4

Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27738708-10.0g
tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate
2613388-08-0 95.0%
10.0g
$3315.0 2025-03-19
Enamine
EN300-27738708-0.25g
tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate
2613388-08-0 95.0%
0.25g
$383.0 2025-03-19
Enamine
EN300-27738708-0.05g
tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate
2613388-08-0 95.0%
0.05g
$179.0 2025-03-19
Enamine
EN300-27738708-1.0g
tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate
2613388-08-0 95.0%
1.0g
$770.0 2025-03-19
1PlusChem
1P028AOU-2.5g
tert-butyl4-(but-3-yn-2-yl)piperazine-1-carboxylate
2613388-08-0 95%
2.5g
$1927.00 2023-12-18
Aaron
AR028AX6-500mg
tert-butyl4-(but-3-yn-2-yl)piperazine-1-carboxylate
2613388-08-0 95%
500mg
$852.00 2025-02-16
1PlusChem
1P028AOU-500mg
tert-butyl4-(but-3-yn-2-yl)piperazine-1-carboxylate
2613388-08-0 95%
500mg
$805.00 2023-12-18
1PlusChem
1P028AOU-250mg
tert-butyl4-(but-3-yn-2-yl)piperazine-1-carboxylate
2613388-08-0 95%
250mg
$536.00 2023-12-18
1PlusChem
1P028AOU-10g
tert-butyl4-(but-3-yn-2-yl)piperazine-1-carboxylate
2613388-08-0 95%
10g
$4160.00 2023-12-18
1PlusChem
1P028AOU-5g
tert-butyl4-(but-3-yn-2-yl)piperazine-1-carboxylate
2613388-08-0 95%
5g
$2825.00 2023-12-18

Additional information on Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate

Recent Advances in the Application of Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate (CAS: 2613388-08-0) in Chemical Biology and Pharmaceutical Research

Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate (CAS: 2613388-08-0) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by its piperazine core and terminal alkyne functionality, serves as a key building block for the synthesis of more complex molecules with biological activity. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the areas of oncology, neurology, and infectious diseases.

One of the most notable applications of Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate is its role in click chemistry reactions. The terminal alkyne group allows for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the rapid assembly of diverse molecular architectures. Researchers have leveraged this property to create libraries of compounds for high-throughput screening, leading to the identification of several promising drug candidates. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of potent kinase inhibitors with improved selectivity profiles.

In addition to its synthetic utility, Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate has been investigated for its potential as a pharmacophore in central nervous system (CNS) drugs. The piperazine moiety is a common feature in many CNS-active compounds, and modifications at the but-3-yn-2-yl position have been shown to modulate blood-brain barrier permeability. Recent preclinical studies have highlighted its incorporation into novel serotonin receptor modulators, which exhibit promising antidepressant and anxiolytic effects in animal models.

The compound's role in targeted drug delivery systems has also been a focus of recent research. By conjugating Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate to various drug molecules through biodegradable linkers, scientists have developed prodrugs with enhanced tissue specificity. A 2024 publication in Advanced Drug Delivery Reviews reported the successful application of this strategy in tumor-targeted chemotherapy, where the alkyne group was used for subsequent bioorthogonal labeling and tracking of drug distribution in vivo.

From a safety and pharmacokinetics perspective, recent investigations have provided valuable insights into the metabolic fate of Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate derivatives. Studies using human liver microsomes have identified the major metabolic pathways, informing the design of more stable analogs. Furthermore, computational modeling approaches have been employed to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel derivatives, significantly accelerating the drug development process.

Looking forward, the unique chemical properties of Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate position it as a valuable tool for emerging areas such as proteolysis targeting chimeras (PROTACs) and covalent inhibitor design. Several pharmaceutical companies have included derivatives of this compound in their pipelines, with clinical trials expected to commence within the next two years. As research continues to uncover new applications for this versatile building block, its importance in medicinal chemistry is likely to grow substantially.

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica